1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy-
Overview
Description
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- typically involves multi-step organic reactions. Common starting materials might include naphthyridine derivatives, which undergo chlorination and methoxylation under specific conditions. Typical reagents could include thionyl chloride for chlorination and sodium methoxide for methoxylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized synthetic routes that maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a naphthyridine dione, while reduction could produce an amino-naphthyridine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it might inhibit a specific enzyme involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,7-Naphthyridin-4(1H)-one: Lacks the chloro and methoxy substituents.
8-Chloro-1,7-naphthyridine: Lacks the methoxy group.
6-Methoxy-1,7-naphthyridine: Lacks the chloro group.
Uniqueness
1,7-Naphthyridin-4(1H)-one, 8-chloro-6-methoxy- is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
8-chloro-6-methoxy-1H-1,7-naphthyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-7-4-5-6(13)2-3-11-8(5)9(10)12-7/h2-4H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKKKDCBUKBNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C(=O)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.